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Compound of Interest

Compound Name: Verapamil-d3

Cat. No.: B15562063 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing

and research applications of Verapamil-d3. Verapamil-d3 is the deuterated analog of

Verapamil, a widely used pharmaceutical agent. Its primary application in a research setting is

as an internal standard for the accurate quantification of Verapamil in biological matrices using

mass spectrometry techniques such as liquid chromatography-mass spectrometry (LC-MS) or

gas chromatography-mass spectrometry (GC-MS).[1] This guide details available commercial

suppliers, their product specifications, relevant experimental protocols, and the underlying

biochemical pathways of Verapamil's action.

Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer Verapamil-d3 for research purposes. The following tables

summarize the key quantitative data for the products available from prominent suppliers to

facilitate a comparative assessment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15562063?utm_src=pdf-interest
https://www.benchchem.com/product/b15562063?utm_src=pdf-body
https://www.benchchem.com/product/b15562063?utm_src=pdf-body
https://www.medchemexpress.com/verapamil-d3-hydrochloride.html
https://www.benchchem.com/product/b15562063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15562063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Supplier
Product
Name

CAS
Number

Molecul
ar
Formula

Molecul
ar
Weight (
g/mol )

Purity
Isotopic
Enrichm
ent

Availabl
e
Formula
tions

Cayman

Chemical

(±)-

Verapami

l-d3

(hydrochl

oride)

2714485-

49-9

C₂₇H₃₅D₃

N₂O₄ •

HCl

494.1

≥98%

(Verapa

mil)

≥99%

deuterate

d forms

(d₁-d₃);

≤1% d₀

Crystallin

e Solid

MedChe

mExpres

s

Verapami

l-d3

hydrochl

oride

2714485-

49-9

C₂₇H₃₅D₃

ClN₂O₄
494.08 99.57%

Not

specified
Solid

LGC

Standard

s (TRC)

Verapami

l-d3

Hydrochl

oride

2714485-

49-9

C₂₇D₃H₃₅

N₂O₄ •

ClH

494.081
Not

specified

Not

specified
Neat

Sigma-

Aldrich

Verapami

l-d3

Not

specified

Not

specified

Not

specified

Not

specified

Not

specified

Not

specified

Storage and Stability:

Supplier Recommended Storage Stability

Cayman Chemical -20°C ≥ 4 years

MedChemExpress

Room temperature in

continental US; may vary

elsewhere.

Not specified

LGC Standards (TRC) Not specified Not specified

Sigma-Aldrich Not specified Not specified

Solubility:
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Supplier Solvent Solubility

Cayman Chemical DMF ~15 mg/mL

DMSO ~10 mg/mL

Ethanol ~10 mg/mL

PBS (pH 7.2) ~0.25 mg/mL

Experimental Protocols
Verapamil-d3 is crucial for accurate bioanalytical assays. Below are detailed methodologies for

its application as an internal standard in LC-MS/MS for Verapamil quantification and in a P-

glycoprotein (P-gp) inhibition assay.

Quantification of Verapamil in Human Plasma using LC-
MS/MS with Verapamil-d3 Internal Standard
This protocol is adapted from established methods for the determination of Verapamil in

biological samples.[2][3][4]

1. Sample Preparation (Liquid-Liquid Extraction):

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Verapamil-d3 internal

standard working solution (e.g., at a concentration of 100 ng/mL in methanol).

Vortex the mixture for 10 seconds.

Add 50 µL of 0.1 M NaOH to alkalize the sample and vortex for 10 seconds.

Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30

v/v).

Vortex for 5 minutes, followed by centrifugation at 10,000 x g for 5 minutes.

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle

stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.

Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions:

Liquid Chromatography (LC):

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in

acetonitrile (Solvent B).

Flow Rate: 0.4 mL/min.

Gradient Program: Start with 95% A, then a linear gradient to 5% A over 3 minutes, hold

for 1 minute, and return to initial conditions for re-equilibration.

Mass Spectrometry (MS/MS):

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Multiple Reaction Monitoring (MRM) Transitions:

Verapamil: m/z 455.3 → 165.2

Verapamil-d3: m/z 458.3 → 165.2

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source

temperature, gas flows) and collision energy for maximum signal intensity.

3. Data Analysis:

Construct a calibration curve by plotting the peak area ratio of Verapamil to Verapamil-d3
against the concentration of Verapamil standards.

Determine the concentration of Verapamil in the plasma samples by interpolating their peak

area ratios from the calibration curve.
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In Vitro P-glycoprotein (P-gp) Inhibition Assay using
Caco-2 Cells
This protocol outlines a method to assess the P-gp inhibitory potential of a test compound,

using Verapamil as a known P-gp inhibitor.[5][6]

1. Cell Culture:

Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow

for differentiation and formation of a confluent monolayer with functional tight junctions and

P-gp expression.

2. Assay Procedure:

Wash the Caco-2 cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks'

Balanced Salt Solution with 10 mM HEPES, pH 7.4).

For Apical to Basolateral (A→B) Permeability:

Add the transport buffer containing a known P-gp substrate (e.g., Rhodamine 123 or

Digoxin) and the test compound (or Verapamil as a positive control) to the apical (donor)

chamber.

Add fresh transport buffer to the basolateral (receiver) chamber.

For Basolateral to Apical (B→A) Permeability:

Add the transport buffer containing the P-gp substrate and the test compound to the

basolateral (donor) chamber.

Add fresh transport buffer to the apical (receiver) chamber.

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

At specified time points, collect samples from the receiver chamber and replace with fresh

buffer.

At the end of the incubation, collect samples from both donor and receiver chambers.
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3. Sample Analysis:

Quantify the concentration of the P-gp substrate in the collected samples using a suitable

analytical method (e.g., fluorescence spectroscopy for Rhodamine 123 or LC-MS/MS for

Digoxin).

4. Data Analysis:

Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions

using the following equation:

Papp = (dQ/dt) / (A * C₀)

where dQ/dt is the rate of permeation, A is the surface area of the permeable support,

and C₀ is the initial concentration in the donor chamber.

Calculate the efflux ratio (ER) as the ratio of Papp (B→A) to Papp (A→B).

An efflux ratio significantly greater than 2 is indicative of active efflux. A reduction in the efflux

ratio in the presence of the test compound or Verapamil indicates P-gp inhibition.

Signaling Pathways and Mechanisms of Action
Verapamil exerts its pharmacological effects primarily through two distinct mechanisms:

blockade of L-type calcium channels and inhibition of the P-glycoprotein efflux pump.

L-type Calcium Channel Blockade
Verapamil is a class IV antiarrhythmic agent that physically blocks voltage-gated L-type calcium

channels.[7] This action is particularly prominent in cardiac and vascular smooth muscle cells.

By inhibiting the influx of calcium ions, Verapamil reduces myocardial contractility, slows down

the heart rate, and induces vasodilation.[8]
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Caption: Verapamil's blockade of L-type calcium channels reduces intracellular calcium,

leading to decreased muscle contractility.

P-glycoprotein (P-gp) Inhibition
Verapamil is also a well-known inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux

pump that is a member of the ATP-binding cassette (ABC) transporter family.[9] P-gp is highly

expressed in various tissues, including the blood-brain barrier, gastrointestinal tract, and tumor

cells, where it plays a crucial role in limiting the intracellular accumulation of a wide range of

xenobiotics. Verapamil's inhibition of P-gp can reverse multidrug resistance in cancer cells and

enhance the bioavailability of certain drugs.[10]
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Caption: Verapamil inhibits the P-glycoprotein efflux pump, leading to increased intracellular

drug accumulation.

Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for quantifying Verapamil in a

biological matrix using Verapamil-d3 as an internal standard, a common application in

pharmacokinetic studies.
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Caption: A typical workflow for the quantification of Verapamil using a deuterated internal

standard and LC-MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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